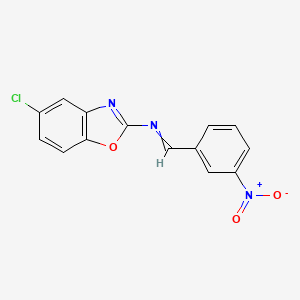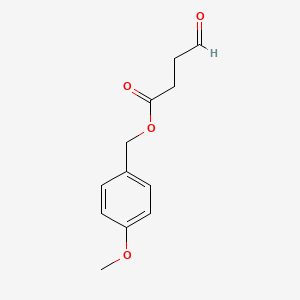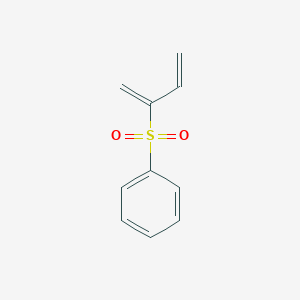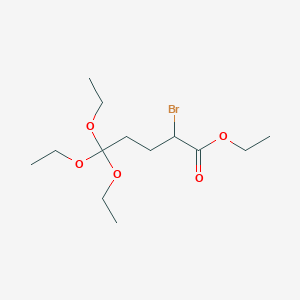
Ethyl 2-bromo-5,5,5-triethoxypentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-bromo-5,5,5-triethoxypentanoate is an organic compound with the molecular formula C11H21BrO5. It is a brominated ester, which means it contains a bromine atom and an ester functional group. This compound is of interest in organic synthesis and various chemical research applications due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 2-bromo-5,5,5-triethoxypentanoate can be synthesized through a multi-step process involving the bromination of a suitable precursor. One common method involves the bromination of ethyl 5,5,5-triethoxypentanoate using bromine or a bromine-containing reagent under controlled conditions. The reaction typically requires a solvent such as dichloromethane or chloroform and may be catalyzed by a Lewis acid like aluminum bromide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactors with precise temperature and pressure controls to ensure high yield and purity. The process may also include purification steps such as distillation or recrystallization to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-bromo-5,5,5-triethoxypentanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in solvents like ethanol or dimethyl sulfoxide.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile, products can include ethyl 2-hydroxy-5,5,5-triethoxypentanoate or ethyl 2-amino-5,5,5-triethoxypentanoate.
Reduction: Ethyl 2-bromo-5,5,5-triethoxypentanol.
Oxidation: Ethyl 2-bromo-5,5,5-triethoxypentanoic acid.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-bromo-5,5,5-triethoxypentanoate is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its reactivity and functional groups.
Material Science: As a precursor for the synthesis of polymers and other advanced materials.
Biological Studies: Investigating its effects on biological systems and potential use in biochemical assays.
Wirkmechanismus
The mechanism of action of ethyl 2-bromo-5,5,5-triethoxypentanoate involves its reactivity with nucleophiles and electrophiles. The bromine atom acts as a leaving group in nucleophilic substitution reactions, allowing the introduction of various functional groups. The ester group can undergo hydrolysis or reduction, leading to different products that can interact with biological targets or participate in further chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 2-bromo-5,5,5-trimethoxypentanoate: Similar structure but with methoxy groups instead of ethoxy groups.
Ethyl 2-chloro-5,5,5-triethoxypentanoate: Contains a chlorine atom instead of bromine.
Ethyl 2-bromo-4,4,4-triethoxybutanoate: Similar structure but with a shorter carbon chain.
Uniqueness
Ethyl 2-bromo-5,5,5-triethoxypentanoate is unique due to the presence of three ethoxy groups and a bromine atom, which confer specific reactivity and properties. The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
113278-27-6 |
|---|---|
Molekularformel |
C13H25BrO5 |
Molekulargewicht |
341.24 g/mol |
IUPAC-Name |
ethyl 2-bromo-5,5,5-triethoxypentanoate |
InChI |
InChI=1S/C13H25BrO5/c1-5-16-12(15)11(14)9-10-13(17-6-2,18-7-3)19-8-4/h11H,5-10H2,1-4H3 |
InChI-Schlüssel |
IRFFIDDNDXBDRU-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(CCC(OCC)(OCC)OCC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


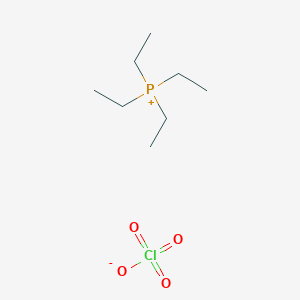


![Dioctyl [18-(dimethylamino)octadecyl]phosphonate](/img/structure/B14312977.png)
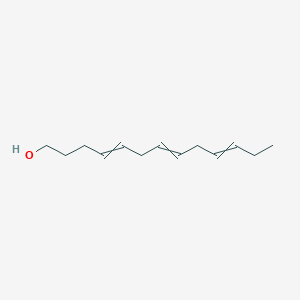
![3-[(2-Bromonaphthalen-1-yl)oxy]propane-1,2-diol](/img/structure/B14312989.png)
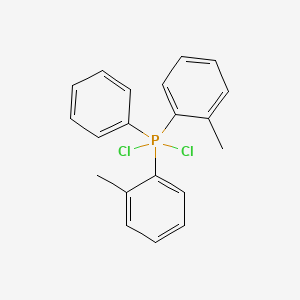
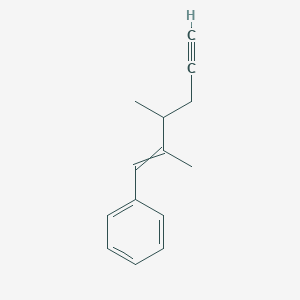


![4,4'-[1,3-Phenylenedi(hydrazin-2-yl-1-ylidene)]bis(3-hydroxycyclohexa-2,5-dien-1-one)](/img/structure/B14313008.png)
